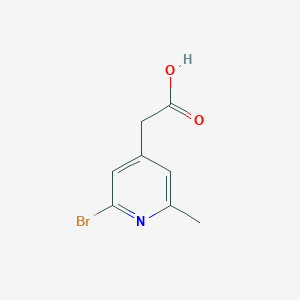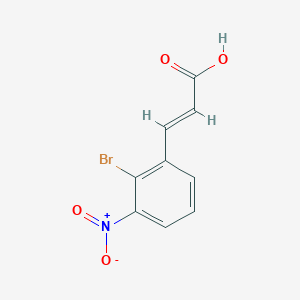
2-Bromo-3-nitrocinnammic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-nitrocinnammic acid is an organic compound with the molecular formula C9H6BrNO4 It is a derivative of cinnamic acid, where the bromine and nitro groups are substituted at the 2nd and 3rd positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitrocinnammic acid typically involves the bromination and nitration of cinnamic acid. The bromination process can be carried out using bromine in the presence of a solvent like dichloromethane at room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-nitrocinnammic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Reduction: 2-Bromo-3-aminocinnammic acid.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-3-nitrocinnammic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-nitrocinnammic acid involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical pathways.
Comparison with Similar Compounds
- 2-Bromo-3-nitrobenzoic acid
- 3-Bromo-2-nitrobenzoic acid
- 2-Bromo-4-nitrocinnammic acid
Comparison: 2-Bromo-3-nitrocinnammic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H6BrNO4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
(E)-3-(2-bromo-3-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-9-6(4-5-8(12)13)2-1-3-7(9)11(14)15/h1-5H,(H,12,13)/b5-4+ |
InChI Key |
YVIPHEFDFFMCKZ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
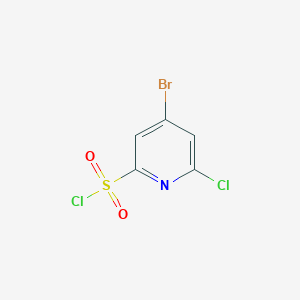



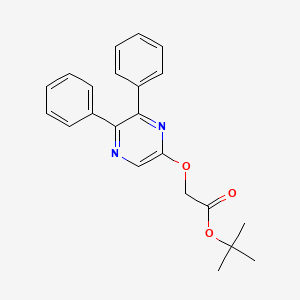
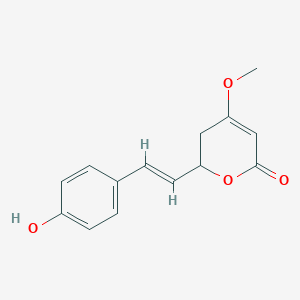

![6-Fluoro-3,4-dihydro-Alpha-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomers)](/img/structure/B13442323.png)
![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)
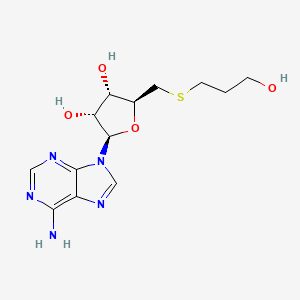
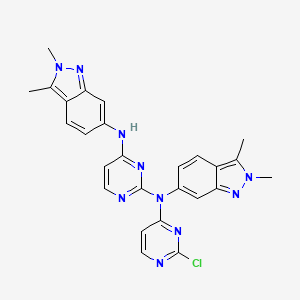
![1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
